5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole
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Overview
Description
The compound 5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole is a complex organic molecule that features a combination of indole, piperazine, and pyrazole moieties. These structural components are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . Similarly, pyrazole derivatives have been used in the synthesis of various drugs, suggesting they may interact with a variety of biological targets .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds could interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may affect multiple biochemical pathways.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole and pyrazole derivatives, the effects could be diverse .
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperazine and pyrazole groups. Common reagents used in these reactions include acyl chlorides , amines , and pyrazole derivatives . The reactions are often carried out under controlled conditions, such as refluxing in organic solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like or .
Reduction: The carbonyl group can be reduced to an alcohol using or .
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, often facilitated by Lewis acids .
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
The major products formed from these reactions include oxidized indole derivatives , reduced alcohols , and substituted pyrazoles .
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a due to its ability to interact with various biomolecules.
Medicine: Investigated for its , , and properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like and .
Piperazine derivatives: Compounds such as and .
Pyrazole derivatives: Compounds like celecoxib and fipronil .
Uniqueness
The uniqueness of 5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole lies in its multi-functional structure , which allows it to interact with a diverse range of biological targets. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1H-indol-5-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c24-18(16-2-3-17-15(14-16)4-6-19-17)22-11-8-21(9-12-22)10-13-23-7-1-5-20-23/h1-7,14,19H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTKCSFCQHIJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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